2,2',4,4',5-Pentachlorobiphenyl
Overview
Description
Synthesis Analysis
The synthesis of chlorinated biphenyls, including 2,2',4,4',5-pentachlorobiphenyl, involves the direct coupling of chlorinated benzene rings. Bergman and Wachtmeister (1977) described the preparation of 14C-labelled biphenyl and various chlorinated biphenyls through the coupling of benzene or chlorobenzenes with labelled anilines, establishing the structural basis for these compounds (Bergman & Wachtmeister, 1977).
Molecular Structure Analysis
The structure of chlorinated biphenyls, including pentachlorobiphenyl, typically features a biphenyl core with chlorine atoms substituting hydrogen atoms at specific positions. The arrangement of chlorine atoms influences the molecular geometry, electronic distribution, and reactivity of these compounds. The crystal and molecular structure studies provide insights into the conformation and electronic properties of such compounds, as seen in various biphenyl derivatives (Dhakal, Parkin, & Lehmler, 2019).
Chemical Reactions and Properties
PCBs, including the pentachlorinated congener, undergo various chemical reactions that modify their structure and properties. Gorbunova et al. (2020) explored the reactivity of tetra- and pentachlorobiphenyls in reactions with alkali in 2-aminoethanol medium, revealing differences in reactivity and the formation of hydroxy derivatives through nucleophilic substitution (Gorbunova, Pervova, Saloutin, & Chupakhin, 2020).
Physical Properties Analysis
The physical properties of PCBs, such as solubility, boiling and melting points, and vapor pressure, are influenced by the degree of chlorination and the specific pattern of chlorine substitution on the biphenyl core. These properties affect the environmental distribution, persistence, and bioaccumulation of PCBs.
Chemical Properties Analysis
The chemical properties of pentachlorobiphenyl, including its reactivity, photodegradation, and interaction with biological systems, are crucial for understanding its environmental and health impacts. Metabolic studies, like those conducted by Goto et al. (2018), have shown how specific PCB congeners are metabolized by cytochrome P450 monooxygenase, leading to various hydroxylated metabolites (Goto, Haga, Kubo, Itoh, Kasai, Shoji, Yamamoto, Matsumura, Nakano, & Inui, 2018).
Scientific Research Applications
Solubility in Supercritical Fluids : PCB congeners, including 2,2',4,4',5-Pentachlorobiphenyl, have been studied for their solubility in supercritical carbon dioxide, modified by n-butane and methanol. Such research is important for understanding the environmental behavior and potential remediation techniques for these compounds (Anitescu & Tavlarides, 1999).
Induction of Aberrant Mitosis : Some PCB congeners, including 2,2',4,4',5-Pentachlorobiphenyl, have been found to induce abnormal chromosomal arrangements in mitosis in Chinese hamster cells. This research provides insights into the potential genotoxicity of PCBs (Jensen et al., 2000).
Metabolism in Plants : Studies have shown that 2,2',4,4',5-Pentachlorobiphenyl can be metabolized in the marsh plant Veronica Beccabunga, suggesting possible bioremediation applications for this compound (Moza et al., 1976).
Embryotoxicity in Chickens : Research on 3,3',4,4',5-Pentachlorobiphenyl, a related congener, indicates embryotoxic effects in chicken embryos, while 2,2',4,4',5,5'-Hexachlorobiphenyl shows protective properties against these effects. This research is significant for understanding the toxicological interactions of PCB mixtures (Zhao et al., 1997).
Degradation by Sodium Dispersion : The sodium dispersion method has been used to study the dechlorination pathways of PCB congeners, including 2,2',4,4',5-Pentachlorobiphenyl. This research is relevant for developing methods to degrade and detoxify PCB-contaminated environments (Noma et al., 2007).
Density Functional Theory Studies : Theoretical studies on the radical ions of PCBs, including 2,2',4,4',5-Pentachlorobiphenyl, have been conducted to understand their electronic properties, which can be crucial for predicting their behavior in various environments (Arulmozhiraja et al., 2002).
Catalytic Reductive Dechlorination : The use of Palladium coated iron for the chemical degradation of 2,2',4,4',5-Pentachlorobiphenyl has been explored, showing potential for soil remediation from PCB contamination (He et al., 2009).
Safety And Hazards
properties
IUPAC Name |
1,2,4-trichloro-5-(2,4-dichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-1-2-7(9(14)3-6)8-4-11(16)12(17)5-10(8)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQJBFRGXHMNOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073496 | |
Record name | 2,2',4,4',5-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',4,4',5-Pentachlorobiphenyl | |
CAS RN |
38380-01-7 | |
Record name | PCB 99 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38380-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PCB 99 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',4,4',5-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4,4',5-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PY435PFIO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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